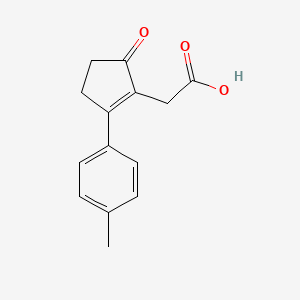

(5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(4-methylphenyl)-5-oxocyclopenten-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(11)8-14(16)17/h2-5H,6-8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALIATPFOUBDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355594 | |

| Record name | (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78977-89-6 | |

| Record name | (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78977-89-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid CAS number 78977-89-6

An In-Depth Technical Guide to (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid: A Key Intermediate in Bioactive Compound Synthesis

Authored by a Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and potential applications of this compound (CAS No. 78977-89-6). While specific literature on this exact molecule is sparse, its structural motif is central to a class of highly significant bioactive compounds, including prostaglandin analogs. This document will, therefore, explore the compound within the broader context of cyclopentenone chemistry and its role in medicinal chemistry.

Introduction: The Significance of the Cyclopentenone Ring

The cyclopentenone moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with potent biological activities.[1] These activities are diverse, ranging from anti-inflammatory and antiviral to anticancer effects.[2][3] The electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone ring allows for covalent interactions with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular pathways. A notable example is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4]

This compound, with its characteristic cyclopentenone core, an aryl (p-tolyl) substituent, and an acetic acid side chain, represents a valuable building block for the synthesis of more complex, biologically active molecules. Its structure suggests potential as an intermediate in the development of novel therapeutics that harness the bioactivity of the cyclopentenone pharmacophore.

Physicochemical Properties and Structural Features

While detailed experimental data for this specific compound is not extensively published, we can infer its key properties from its structure and available vendor information.

| Property | Value | Source |

| CAS Number | 78977-89-6 | [5][6] |

| Molecular Formula | C14H14O3 | [5] |

| Molecular Weight | 230.27 g/mol | [5] |

| IUPAC Name | This compound | [6][7] |

| SMILES | CC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O | [7] |

The presence of a carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications, such as esterification or amidation. The tolyl group introduces a lipophilic aromatic moiety, which can be crucial for receptor binding and pharmacokinetic properties.

Structural Diagram

Caption: Generalized synthetic workflow for cyclopentenone analogs.

Exemplary Protocol: Synthesis of a Homochiral Cyclopentenone Intermediate

The following protocol is adapted from a robust and scalable process for a key intermediate used in prostaglandin analog synthesis and illustrates the complexity and precision required. [8] Objective: To synthesize a homochiral 4-silyloxycyclopentenone, a versatile precursor.

Step-by-Step Methodology:

-

Starting Material: The synthesis commences from readily available furfural.

-

Wittig Reaction: A Wittig reaction is employed as one of the initial steps to build the carbon skeleton.

-

Piancatelli Rearrangement: This key rearrangement reaction is crucial for the formation of the cyclopentenone ring structure. [8]4. Enzymatic Resolution: An enzymatic resolution step is utilized to separate the enantiomers, achieving high enantiomeric excess (≥99.5% ee). This step often includes in situ recycling of the undesired enantiomer to improve overall yield. [8]5. Protection: The resulting chiral alcohol is protected, for instance, as a silyl ether, to yield the stable homochiral 4-silyloxycyclopentenone intermediate.

This intermediate is then ready for subsequent conjugate addition and alkylation steps to introduce the desired substituents, such as the p-tolyl group and the acetic acid side chain.

Potential Biological Activity and Therapeutic Applications

Given its structural similarity to known bioactive cyclopentenones, this compound and its derivatives are likely to exhibit interesting biological properties.

Anti-inflammatory and Immunomodulatory Effects

Cyclopentenone prostaglandins (cyPGs) are known to be potent anti-inflammatory agents. [2]They can inhibit the replication of a wide range of viruses and modulate inflammatory responses. [2]The electrophilic carbon atom in the cyclopentenone ring is a key feature for this activity, as it can react with cellular thiols, such as those in the transcription factor NF-κB, thereby inhibiting its pro-inflammatory signaling. [4]

Caption: Hypothesized mechanism of NF-κB inhibition by a cyclopentenone.

Anticancer Potential

Cross-conjugated cyclopentenones have been investigated for their anticancer activities. [1][4]Their ability to induce apoptosis and arrest the cell cycle in cancer cells makes them promising candidates for oncology drug development. For example, certain synthetic prostaglandin analogs have demonstrated high anticancer activity against HeLa and HL-60 human cancer cell lines. [1]

Future Directions and Conclusion

This compound stands as a compound of significant interest due to its core cyclopentenone structure. While direct biological data on this specific molecule is yet to be widely published, its potential as a key intermediate for the synthesis of novel prostaglandin analogs and other bioactive molecules is clear.

Future research should focus on:

-

Elucidation of Biological Activity: Screening of the compound and its derivatives against a panel of biological targets, including those involved in inflammation and cancer.

-

Stereoselective Synthesis: Development of efficient and scalable enantioselective synthetic routes to access stereochemically pure isomers for structure-activity relationship (SAR) studies.

-

Derivatization: Exploration of the reactivity of the carboxylic acid and the aromatic ring to generate a library of analogs with potentially enhanced potency and improved pharmacokinetic profiles.

References

- The synthesis of prostaglandin analogs containing the (hydroxycyclooctylidene)methyl ring system. Prostaglandins.

- 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities. MDPI.

- The Manufacture of a Homochiral 4-Silyloxycyclopentenone Intermediate for the Synthesis of Prostaglandin Analogues.

- Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives.

- Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflamm

- This compound | CAS 78977-89-6. Santa Cruz Biotechnology.

- This compound.

- This compound (78977-89-6). Chemchart.

- Chemical Properties and Biological Activities of Cyclopentenediones: A Review.

- Enantioselective synthesis of 2-aryl cyclopentanones by asymmetric epoxidation and epoxide rearrangement.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aza Cyclopentenone Prostaglandin Analogues: Synthesis and NF-κB Inhibitory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 78977-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 7. This compound (78977-89-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and characterization of novel chemical entities.

Chemical Identity and Structure

This compound is a carboxylic acid derivative featuring a substituted cyclopentenone core. The presence of the p-tolyl group, the carboxylic acid moiety, and the α,β-unsaturated ketone system imparts a unique combination of chemical reactivity and potential for biological activity.

-

IUPAC Name: 2-(5-Oxo-2-(p-tolyl)cyclopent-1-en-1-yl)acetic acid

-

CAS Number: 78977-89-6[1]

-

Molecular Formula: C₁₄H₁₄O₃[2]

-

Molecular Weight: 230.27 g/mol [2]

-

SMILES: O=C(O)CC1=C(C2=CC=C(C)C=C2)CCC1=O[3]

Below is a two-dimensional representation of the chemical structure:

Caption: 2D Structure of this compound

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Physical State | Solid | Assumed based on melting point |

| Melting Point | 162-163 °C | [2] |

| logP (predicted) | ~2.5 | Predicted |

| pKa (predicted) | ~4.5 | Predicted |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone. | Predicted |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 3 | [2] |

Expert Insights: The predicted logP value suggests a moderate lipophilicity, which could influence its membrane permeability and potential for oral absorption. The predicted pKa is typical for a carboxylic acid, indicating that it will be ionized at physiological pH.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would likely exhibit the following signals:

-

Aromatic Protons: Two doublets in the range of 7.1-7.4 ppm, corresponding to the protons on the p-tolyl group.

-

Methylene Protons (acetic acid): A singlet around 3.3-3.6 ppm.

-

Cyclopentenone Protons: Two multiplets for the CH₂ groups of the cyclopentenone ring, likely in the range of 2.4-2.8 ppm.

-

Methyl Protons: A singlet around 2.3-2.4 ppm for the methyl group on the tolyl ring.

-

Carboxylic Acid Proton: A broad singlet, typically above 10 ppm, which may be subject to exchange.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum in CDCl₃ would be expected to show the following key resonances:

-

Carbonyl Carbon (ketone): ~205-210 ppm

-

Carbonyl Carbon (acid): ~175-180 ppm

-

Aromatic Carbons: Signals in the range of 125-140 ppm.

-

Olefinic Carbons: Signals around 130-160 ppm.

-

Methylene Carbon (acetic acid): ~35-40 ppm

-

Cyclopentenone Methylene Carbons: ~30-35 ppm

-

Methyl Carbon: ~21 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

O-H Stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (conjugated ketone): A strong absorption around 1680-1700 cm⁻¹.

-

C=O Stretch (carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.

-

C=C Stretch: A medium intensity band around 1620-1640 cm⁻¹.

-

C-H Stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Mass Spectrometry (Predicted)

Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 230. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclopentenone ring.

Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Stobbe Condensation to form the Intermediate Monoester

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in dry toluene under a nitrogen atmosphere, a solution of p-tolualdehyde (1 equivalent) and diethyl succinate (1.2 equivalents) in dry toluene is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is separated and washed with diethyl ether.

-

The aqueous layer is then acidified with concentrated HCl and extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate monoester, which can be purified by column chromatography.

Step 2: Saponification to the Diacid

-

The intermediate monoester from Step 1 is dissolved in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

-

The mixture is heated at reflux for 4-6 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is washed with diethyl ether, and then acidified to pH 1-2 with concentrated HCl.

-

The precipitated diacid is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: Intramolecular Friedel-Crafts Acylation

-

The diacid from Step 2 is added to polyphosphoric acid at 80-90 °C with vigorous stirring.

-

The reaction mixture is heated at this temperature for 1-2 hours, or until TLC indicates the consumption of the starting material.

-

The hot mixture is poured onto crushed ice with stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Self-Validating System: The progress of each step can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis. The obtained data should be compared with the predicted values provided in this guide.

Potential Applications

Substituted cyclopentenones are important structural motifs found in a variety of biologically active natural products and pharmaceutical agents. The presence of the carboxylic acid functionality in this compound provides a handle for further chemical modification, making it a versatile building block in drug discovery programs. Potential areas of investigation include its use as a precursor for the synthesis of prostaglandin analogs, anti-inflammatory agents, or anti-cancer compounds. The conjugated system also suggests potential applications in materials science, for example, as a monomer for polymerization or as a component in organic electronic materials.

Safety and Handling

This compound is listed as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water.

References

-

PubChem. (n.d.). 2-Cyclopentene-1-acetic acid. Retrieved January 17, 2026, from [Link]

-

Chemchart. (n.d.). This compound (78977-89-6). Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-[(1R,2S)-3-oxo-2-[(Z)-5-sulfooxypent-2-enyl]cyclopentyl]acetic acid. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid: Structure, Properties, and Synthetic Considerations

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid, a cyclopentenone-containing molecule with structural similarities to prostaglandin analogues. Given the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this guide will establish its structural and physicochemical properties based on available data and further provide a representative synthetic protocol for a closely related analogue to illustrate the key chemical principles and methodologies relevant to this class of molecules.

Molecular Structure and IUPAC Nomenclature

The precise arrangement of atoms and chemical bonds in this compound is fundamental to its chemical reactivity and biological activity.

IUPAC Name: 2-(5-Oxo-2-(p-tolyl)cyclopent-1-en-1-yl)acetic acid[1]

Molecular Formula: C₁₄H₁₄O₃[2]

Canonical SMILES: CC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O[3]

Molecular Structure Visualization:

The structure features a cyclopentenone ring, which is a five-membered carbon ring containing a ketone and a carbon-carbon double bond. Attached to this ring are a p-tolyl group (a toluene substituent) and an acetic acid moiety.

Caption: 2D representation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 230.27 g/mol | [2] |

| Melting Point | 162-163 °C | [2] |

| CAS Number | 78977-89-6 | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Aromatic Protons: Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the p-tolyl group.

-

Methylene Protons (acetic acid): A singlet or AB quartet for the CH₂ group of the acetic acid side chain.

-

Cyclopentenone Protons: Signals for the methylene groups in the cyclopentenone ring.

-

Methyl Protons: A singlet for the methyl group on the p-tolyl ring.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

-

Carbonyl Carbons: A signal for the ketone carbon in the cyclopentenone ring and a signal for the carboxylic acid carbon, both expected at the downfield end of the spectrum (δ > 170 ppm).

-

Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Olefinic Carbons: Signals for the double bond carbons in the cyclopentenone ring.

-

Aliphatic Carbons: Signals for the methylene carbons of the ring and the acetic acid side chain, and the methyl carbon of the p-tolyl group.

Infrared (IR) Spectroscopy:

-

O-H Stretch: A broad absorption band for the carboxylic acid hydroxyl group.

-

C=O Stretches: Strong, sharp absorption bands for the ketone and carboxylic acid carbonyl groups.

-

C=C Stretch: An absorption band for the carbon-carbon double bond in the cyclopentenone ring.

-

C-H Stretches: Absorptions for aromatic and aliphatic C-H bonds.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (230.27 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of the carboxylic acid group, and fragmentation of the cyclopentenone ring and the p-tolyl group.

Synthesis Strategy: A Representative Protocol

While a specific, detailed synthesis for this compound is not documented in readily accessible literature, a general and robust strategy for the synthesis of similar 2,3-disubstituted cyclopentenones often involves a conjugate addition to a cyclopentenone precursor, followed by the introduction of the second substituent. Below is a representative protocol for a related transformation, which can be adapted for the synthesis of the title compound.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Representative):

This protocol is adapted from established methods for the synthesis of prostaglandin analogues.

Step 1: Rhodium-catalyzed 1,4-conjugate addition of p-tolylboronic acid to 2-cyclopentenone.

-

Rationale: This step efficiently introduces the p-tolyl group at the 3-position of the cyclopentanone ring with high regioselectivity. Rhodium catalysts are particularly effective for this transformation.

-

Procedure:

-

To a solution of 2-cyclopentenone (1.0 eq) in a suitable solvent (e.g., dioxane/water) is added p-tolylboronic acid (1.2 eq).

-

A rhodium catalyst, such as [Rh(acac)(CO)₂], is added (1-3 mol%).

-

The reaction mixture is heated under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, the reaction is worked up by extraction with an organic solvent, and the crude product, 3-(p-tolyl)cyclopentanone, is purified by column chromatography.

-

Step 2: α-Bromination of 3-(p-tolyl)cyclopentanone.

-

Rationale: Introduction of a bromine atom at the α-position to the ketone facilitates the subsequent elimination reaction to form the cyclopentenone.

-

Procedure:

-

3-(p-tolyl)cyclopentanone (1.0 eq) is dissolved in a suitable solvent (e.g., diethyl ether or chloroform).

-

A brominating agent, such as N-bromosuccinimide (NBS) (1.1 eq), is added, along with a radical initiator like AIBN if necessary.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

The reaction is quenched, and the product, 2-bromo-3-(p-tolyl)cyclopentanone, is isolated and purified.

-

Step 3 & 4: Elimination and Carboxymethylation.

-

Rationale: An elimination reaction is performed to re-form the double bond, yielding a 2-(p-tolyl)cyclopent-2-enone intermediate. This is followed by the introduction of the acetic acid side chain.

-

Procedure:

-

The α-bromo ketone is treated with a base (e.g., lithium carbonate in DMF) and heated to induce elimination of HBr, forming 2-(p-tolyl)cyclopent-2-enone.

-

The resulting enone is then reacted with a suitable reagent to introduce the acetic acid moiety. This can be achieved through various methods, including a Michael addition of a malonate equivalent followed by hydrolysis and decarboxylation.

-

Potential Applications and Biological Relevance

The cyclopentenone ring is a key feature in a class of signaling molecules known as prostaglandins. These compounds are involved in a wide range of physiological processes, including inflammation. The enone functionality of cyclopentenone prostaglandins makes them reactive towards nucleophiles, such as the thiol groups in cysteine residues of proteins. This reactivity is believed to be central to their biological activity, including the inhibition of the pro-inflammatory transcription factor NF-κB.

Given its structural similarity to these natural products, this compound is a candidate for investigation as a modulator of inflammatory pathways. The p-tolyl group provides a lipophilic domain that can influence its interaction with biological targets. Researchers in drug discovery may find this compound to be a valuable scaffold for the development of novel anti-inflammatory agents.

Conclusion

This compound is a molecule of significant interest due to its structural relationship to the biologically active cyclopentenone prostaglandins. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a plausible synthetic strategy based on established chemical transformations. While detailed experimental data for this specific compound remains elusive in the public domain, the information and representative protocols presented herein offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this and related compounds.

References

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved January 17, 2026, from [Link]

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 17, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. Wiley.

-

Chemchart. (n.d.). This compound (78977-89-6). Retrieved January 17, 2026, from [Link]

- Schneider, W. P., Axen, U., Lincoln, F. H., Pike, J. E., & Thompson, J. L. (1969). The synthesis of prostaglandin E1 and related substances. Journal of the American Chemical Society, 91(19), 5372–5378.

- Dragoli, D. R., Thompson, L. A., O'Brien, J., & Ellman, J. A. (1999). Parallel Synthesis of Prostaglandin E1 Analogues.

-

Arctom. (n.d.). CAS NO. 78977-89-6 | 2-(5-Oxo-2-(p-tolyl)cyclopent-1-en-1-yl)acetic acid. Retrieved January 17, 2026, from [Link]

-

NIST. (n.d.). 2-(Cyclopenten-1-yl)acetic acid. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Figure S91. 13 C NMR spectrum of 2-Oxo-2-(p-tolyl)acetic acid in CDCl 3. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Efficient Asymmetric Synthesis of Prostaglandin E1. Retrieved January 17, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 17, 2026, from [Link]

- Nakai, Y., Suzuki, M., Sato, M., Ozaki, H., & Hori, M. (1998). A synthetic prostaglandin E1 analog, alprostadil alfadex, relaxes sphincter of Oddi in humans. Alimentary pharmacology & therapeutics, 12(7), 653–658.

-

The Royal Society of Chemistry. (n.d.). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved January 17, 2026, from [Link]

- Nagarajan, K. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 11–26.

-

ResearchGate. (n.d.). General synthetic approaches to prostaglandins. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectrum of the Acetic Acid ligand. Retrieved January 17, 2026, from [Link]

-

mzCloud. (n.d.). 1R 2R 2 2Z 5 Hexopyranosyloxy 2 penten 1 yl 3 oxocyclopentyl acetic acid. Retrieved January 17, 2026, from [Link]

- Kamal, A., Reddy, K. S., Kumar, G. B., & Kumar, B. A. (2009). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & medicinal chemistry, 17(6), 2576–2584.

-

NIST. (n.d.). Acetic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyclopentene-1-acetic acid. Retrieved January 17, 2026, from [Link]

- Digambar, K. B., Varala, R., & Patil, S. G. (2023). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of Chemical and Process Engineering Research, 10(1), 1-7.

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. Retrieved January 17, 2026, from [Link]

-

PubChemLite. (n.d.). (1r,2r,2'e)-2-(5'-methoxy-5'-oxo-2-penten-1-yl)-3-oxo-cyclopentane acetic acid ethyl ester. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). acetic acid, oxo[(1-phenylethyl)amino]-, 2-[(E)-(2-hydroxyphenyl)methylidene]hydrazide - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of (5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid

Foreword

(5-Oxo-2-p-tolyl-cyclopent-1-enyl)-acetic acid, a cyclopentenone derivative with a molecular formula of C₁₄H₁₄O₃ and a molecular weight of 230.27, presents a chemical structure of interest in medicinal chemistry and materials science.[1] Its potential applications hinge on a thorough understanding of its physicochemical properties, primarily its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate these critical parameters. While specific experimental data for this compound is not extensively available in public literature, this document outlines the fundamental principles, established methodologies, and robust experimental designs necessary to characterize its solubility and stability profiles. The insights provided herein are grounded in established pharmaceutical development guidelines and aim to empower researchers to generate reliable and reproducible data for this promising molecule.

Theoretical Framework: Understanding Solubility and Stability

The molecular structure of this compound, featuring a carboxylic acid group, a cyclopentenone ring, and a p-tolyl substituent, dictates its physicochemical behavior.

-

Solubility: The presence of the polar carboxylic acid group suggests some degree of aqueous solubility, which will be highly pH-dependent. The p-tolyl group and the cyclopentenone ring contribute to its lipophilicity, indicating solubility in organic solvents. The interplay between these functional groups will determine the optimal solvent systems for dissolution and formulation.

-

Stability: The α,β-unsaturated ketone of the cyclopentenone ring is a potential site for nucleophilic attack, and the carboxylic acid can undergo esterification or decarboxylation under certain conditions. The molecule may also be susceptible to oxidation and photodegradation. A comprehensive stability assessment is therefore crucial to determine its shelf-life and appropriate storage conditions.

Key Physicochemical Properties

A summary of the basic properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 78977-89-6 | [1][2] |

| Molecular Formula | C₁₄H₁₄O₃ | [1] |

| Molecular Weight | 230.27 g/mol | [1] |

| SMILES | CC1=CC=C(C=C1)C2=C(C(=O)CC2)CC(=O)O | [3] |

Experimental Protocols for Solubility Determination

A systematic approach to determining the solubility of this compound involves screening a range of solvents with varying polarities and pH values.

Solvent Selection

The choice of solvents should encompass a broad spectrum of polarities, from non-polar to polar protic and aprotic solvents. A suggested list of solvents for initial screening is provided in Table 2.

| Solvent Class | Examples |

| Non-polar | n-Hexane, Cyclohexane, Toluene |

| Polar Aprotic | Dichloromethane (DCM), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water |

| Aqueous Buffers | pH 2.0 (0.01 N HCl), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer), pH 7.4 (Phosphate Buffered Saline), pH 9.0 (Borate Buffer) |

Equilibrium Solubility Measurement (Shake-Flask Method)

The shake-flask method is a reliable technique for determining equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Express the solubility in units of mg/mL or mol/L.

Kinetic Solubility Measurement (High-Throughput Screening)

For rapid screening, kinetic solubility methods can be employed.

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Add small aliquots of the stock solution to an array of aqueous buffers in a microtiter plate.

-

Precipitation Monitoring: Monitor the formation of precipitate over time using nephelometry or turbidimetry.

-

Determination: The kinetic solubility is the concentration at which precipitation is first observed.

Comprehensive Stability Assessment

A thorough stability study involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5][6]

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule.[6][7] The International Council for Harmonisation (ICH) guidelines recommend the following stress conditions.[4]

Workflow for Forced Degradation Studies:

Caption: Workflow for Forced Degradation Studies.

Protocols for Forced Degradation:

-

Acidic and Basic Hydrolysis:

-

Dissolve the compound in a suitable solvent (e.g., acetonitrile/water).

-

Add an equal volume of 0.1 N HCl or 0.1 N NaOH.

-

Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a suitable solvent.

-

Add a solution of hydrogen peroxide (e.g., 3%).

-

Keep the solution at room temperature and collect samples at different time intervals.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 60°C) in a stability chamber.

-

For solution stability, incubate a solution of the compound at an elevated temperature.

-

Analyze samples at specified time points.

-

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Long-Term and Accelerated Stability Studies

To determine the shelf-life and appropriate storage conditions, long-term and accelerated stability studies are conducted under controlled temperature and humidity conditions, as outlined in ICH Q1A(R2).

| Study | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Analytical Methodologies

A robust, stability-indicating analytical method is paramount for accurate quantification of this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary choice for analysis.

Illustrative HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (likely in the range of 254-280 nm).

-

Injection Volume: 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the identification and structural elucidation of degradation products. Electrospray ionization (ESI) in both positive and negative ion modes should be explored.

Logical Relationship for Degradant Identification:

Caption: Logical Flow for Degradant Identification.

Data Interpretation and Reporting

All experimental data should be meticulously documented and analyzed.

-

Solubility Data: Present solubility data in a tabular format, comparing values across different solvents and temperatures.

-

Stability Data:

-

For forced degradation studies, report the percentage of degradation and the formation of any significant degradation products.

-

For long-term and accelerated stability studies, plot the assay of the active substance against time to determine the degradation rate.

-

Establish acceptance criteria for potency and impurities.

-

Conclusion

The systematic evaluation of the solubility and stability of this compound is a critical step in its development pathway. By employing the robust methodologies outlined in this guide, researchers can generate the necessary data to support formulation development, define appropriate storage conditions, and ensure the quality and safety of this compound for its intended applications. The principles and protocols detailed herein provide a solid foundation for a comprehensive physicochemical characterization.

References

-

PubChem. CID 24066896. National Center for Biotechnology Information. [Link]

-

Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

That's Nice. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

-

Coriolis Pharma. Forced Degradation Studies. [Link]

-

Chemchart. This compound (78977-89-6). [Link]

-

National Center for Biotechnology Information. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

Wikipedia. Cyclopentanone. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 78977-89-6 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. This compound (78977-89-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. onyxipca.com [onyxipca.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

The Pharmacology of Cyclopentenone Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

Cyclopentenone-containing molecules represent a versatile and increasingly important class of bioactive compounds with significant therapeutic potential. Characterized by a five-membered ring bearing an α,β-unsaturated carbonyl group, this chemical scaffold is the cornerstone of a diverse array of natural and synthetic molecules exhibiting potent anti-inflammatory, anticancer, and antiviral properties. This in-depth technical guide provides a comprehensive overview of the pharmacology of cyclopentenone compounds, with a focus on their mechanisms of action, key molecular targets, and the experimental methodologies crucial for their evaluation. We will delve into the intricate signaling pathways modulated by these compounds, including the inhibition of the pro-inflammatory NF-κB pathway and the activation of the cytoprotective Nrf2 pathway. Furthermore, this guide will furnish detailed experimental protocols and data interpretation strategies to empower researchers in the rational design and development of novel cyclopentenone-based therapeutics.

Introduction: The Cyclopentenone Scaffold - A Privileged Structure in Pharmacology

The cyclopentenone ring is a recurring motif in a multitude of biologically active natural products, most notably the cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[1][2] The inherent chemical reactivity of the α,β-unsaturated carbonyl system, which acts as a Michael acceptor, is fundamental to the biological activity of these compounds.[3][4] This electrophilic nature allows cyclopentenones to form covalent adducts with nucleophilic residues, particularly the thiol groups of cysteine residues within key cellular proteins, thereby modulating their function.[5] This unique mechanism of action, often independent of classical receptor-ligand interactions, has positioned cyclopentenone-containing molecules as attractive candidates for drug development, offering the potential to target cellular pathways that are often intractable to conventional small molecules.[6][7]

The therapeutic landscape of cyclopentenone compounds is broad, encompassing a range of diseases driven by inflammation and cellular proliferation. Their ability to potently resolve inflammation has garnered significant interest for the treatment of chronic inflammatory diseases, while their pro-apoptotic and anti-proliferative effects are being actively explored in the context of oncology.[2][7] This guide will provide a detailed exploration of these pharmacological activities and the underlying molecular mechanisms.

Key Pharmacological Activities and Mechanisms of Action

The biological effects of cyclopentenone compounds are diverse and context-dependent, but a significant portion of their activity can be attributed to their modulation of key transcription factors that govern cellular responses to stress, inflammation, and proliferation.

Anti-inflammatory Effects: Targeting the Masters of Inflammation

A hallmark of many cyclopentenone compounds is their potent anti-inflammatory activity. This is primarily achieved through the modulation of two critical signaling pathways: the NF-κB pathway and the Keap1-Nrf2 pathway.

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Cyclopentenone prostaglandins have been shown to directly inhibit the IKKβ subunit of the IKK complex.[9] This inhibition prevents the phosphorylation and degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.[10] This direct inhibition of a central node in the inflammatory cascade provides a powerful mechanism for the anti-inflammatory effects of these compounds.

Figure 1: Inhibition of the NF-κB signaling pathway by cyclopentenone compounds.

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as cyclopentenone compounds, can react with reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. These genes encode a battery of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes. The activation of the Nrf2 pathway contributes to the anti-inflammatory effects of cyclopentenone compounds by enhancing the cellular antioxidant capacity and reducing oxidative stress, a key driver of inflammation.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

Cyclopentenone compounds have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[6][11] Their anticancer effects are primarily mediated through the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Apoptosis is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Cyclopentenone prostaglandins, such as 15d-PGJ₂, have been shown to induce apoptosis in cancer cells through the mitochondrial or intrinsic pathway.[12] This involves the dissipation of the mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspases, the executioners of apoptosis.[13] The pro-apoptotic activity of some cyclopentenones is linked to their ability to generate reactive oxygen species (ROS) and deplete intracellular glutathione (GSH), a key antioxidant.[8][14][15]

Figure 2: Proposed mechanism of apoptosis induction by cyclopentenone compounds.

In addition to inducing apoptosis, cyclopentenone compounds can also halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, cyclopentenone itself has been shown to cause G1 cell cycle arrest in breast cancer cells by repressing the promoter activity of cyclin D1, a key regulator of the G1/S phase transition.

Antiviral Activity

Certain cyclopentenone prostaglandins have demonstrated antiviral activity against a range of viruses, including influenza virus. Their mechanism of action can involve the inhibition of viral protein synthesis and the modulation of the host inflammatory response to the infection.

Quantitative Data on Biological Activities

The potency of cyclopentenone derivatives varies significantly depending on their chemical structure and the biological system being tested. The following table summarizes the in vitro cytotoxic activity of selected cyclopentenone compounds against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) |

| Chalcone Oxime | 11g | A-375 (Melanoma) | 0.87 |

| MCF-7 (Breast) | 0.28 | ||

| HT-29 (Colon) | 2.43 | ||

| H-460 (Lung) | 1.04 | ||

| 11d | A-375 (Melanoma) | 1.47 | |

| MCF-7 (Breast) | 0.79 | ||

| HT-29 (Colon) | 3.80 | ||

| H-460 (Lung) | 1.63 | ||

| Control | Foretinib | A-375 (Melanoma) | 1.90 |

| MCF-7 (Breast) | 1.15 | ||

| HT-29 (Colon) | 3.97 | ||

| H-460 (Lung) | 1.85 |

Data adapted from publicly available research.

Experimental Protocols for Pharmacological Evaluation

The following section provides detailed, step-by-step methodologies for key experiments used to characterize the pharmacological activity of cyclopentenone compounds.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclopentenone compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

-

Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Measurement of Nitric Oxide Production: Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in a 24-well plate and treat with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of the cyclopentenone compound for a specified time.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of the Griess reagent in a 96-well plate.

-

Incubation: Incubate at room temperature for 10-15 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Assessment of NF-κB Activity: Luciferase Reporter Assay

This assay utilizes a reporter gene (luciferase) under the control of a promoter containing NF-κB binding sites. The amount of light produced upon addition of a substrate is proportional to the transcriptional activity of NF-κB.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the cyclopentenone compound for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysate and measure the firefly luciferase activity using a luminometer.

-

Normalization: Add the Renilla luciferase substrate and measure its activity for normalization of transfection efficiency.

-

Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

Analysis of Protein Phosphorylation: Western Blotting for p-IκBα

Western blotting allows for the detection and quantification of specific proteins, including their phosphorylated forms, in a complex mixture.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the cyclopentenone compound and/or an inflammatory stimulus. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IκBα (p-IκBα) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total IκBα and a loading control (e.g., β-actin or GAPDH) for normalization.

Drug Discovery and Development Workflow

The discovery and development of novel drugs based on the cyclopentenone scaffold typically follows a structured workflow.

Figure 3: General workflow for the discovery and development of cyclopentenone-based drugs.

Conclusion and Future Perspectives

Cyclopentenone compounds represent a rich and promising source of therapeutic agents with diverse pharmacological activities. Their ability to covalently modify key cellular proteins offers a unique avenue for modulating disease-relevant pathways. The continued exploration of their structure-activity relationships, coupled with a deeper understanding of their molecular targets and mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapies for a wide range of human diseases. As our understanding of the intricate cellular signaling networks grows, the targeted design of cyclopentenone-based drugs holds immense potential to address unmet medical needs in inflammation, cancer, and infectious diseases.

References

-

Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. Anti-cancer drugs, 17(9), 1017–1022. [Link]

-

Conti, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]

-

Straus, D. S., & Glass, C. K. (2001). Cyclopentenone prostaglandins: new insights on biological activities and cellular targets. Medicinal research reviews, 21(3), 185–210. [Link]

-

Wikipedia contributors. (2023). Cyclopentenone prostaglandins. Wikipedia. [Link]

-

Burstein, S. (2020). The chemistry, biology and pharmacology of the cyclopentenone prostaglandins. Prostaglandins & other lipid mediators, 148, 106408. [Link]

-

Lee, J. H., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. Frontiers in physiology, 12, 640374. [Link]

-

Rosetti, M., Tesei, A., Zagonel, V., & Indraccolo, S. (2008). Pro-apoptotic activity of cyclopentenone in cancer cells. Anticancer research, 28(1A), 315–320. [Link]

-

Belsito, D., Bickers, D., Bruze, M., Calow, P., Greim, H., Hanifin, J. M., Rogers, A. E., Saurat, J. H., Sipes, I. G., & Tagami, H. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 50 Suppl 3, S517–S556. [Link]

-

Rossi, A., Kapahi, P., Natoli, G., Takahashi, T., Chen, Y., Karin, M., & Santoro, M. G. (2000). Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase. Nature, 403(6765), 103–108. [Link]

-

Lee, J. H., Paing, M., & Sharma-Walia, N. (2021). Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation. PMC. [Link]

-

Musiek, E. S., Gao, L., Milne, G. L., Han, W., Everhart, M. B., Wang, D., Backlund, M. G., DuBois, R. N., Zanoni, G., Vidari, G., Blackwell, T. S., & Morrow, J. D. (2005). Cyclopentenone isoprostanes inhibit the inflammatory response in macrophages. The Journal of biological chemistry, 280(40), 34363–34372. [Link]

-

D'Onofrio, F., Gisselson, L., & Van der Poel, A. (2018). Functionalized Cyclopentenones with Low Electrophilic Character as Anticancer Agents. UCL Discovery. [Link]

-

D'yakonov, V. A., & Dzhemilev, U. M. (2016). Synthesis of Chiral Cyclopentenones. Chemical reviews, 116(10), 6045–6099. [Link]

-

Ianaro, A., Maffia, P., & Ialenti, A. (2003). Cyclopentenone Prostaglandins as Anti-Inflammatory Agents: A Novel Therapeutic Strategy?. Bentham Science Publishers. [Link]

-

Baldwin, A. S., Jr (2001). The transcription factor NF-kappaB and human disease. The Journal of clinical investigation, 107(1), 3–6. [Link]

-

Bell, S., & Spector, T. D. (2000). The role of the NF-kappaB signalling pathway in the pathogenesis of human disease. Journal of pathology, 190(4), 381–383. [Link]

-

Bellas, R. E., & Sonenshein, G. E. (1998). A role for NF-kappa B in the regulation of c-myc transcription. Journal of Clinical Investigation, 101(1), 172-181. [Link]

-

Pae, H. O., & Chung, H. T. (2009). Heme oxygenase-1: its therapeutic roles in inflammation and apoptosis. Molecules and cells, 28(1), 1–6. [Link]

-

Nencioni, A., Lauber, K., Grünebach, F., Van Parijs, L., Denzlinger, C., Wesselborg, S., & Brossart, P. (2003). Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling. Journal of immunology (Baltimore, Md. : 1950), 171(10), 5148–5156. [Link]

-

Rieger, J., & Weller, M. (1999). The role of apoptosis in the treatment of human cancer. Journal of the National Cancer Institute, 91(11), 918–920. [Link]

-

Wang, C. Y., Mayo, M. W., & Baldwin, A. S., Jr (1996). TNF- and cancer therapy-induced apoptosis: potentiation by inhibition of NF-kappaB. Science (New York, N.Y.), 274(5288), 784–787. [Link]

-

Wang, C. Y., Cusack, J. C., Jr, Liu, R., & Baldwin, A. S., Jr (1999). Control of inducible chemoresistance: enhanced anti-tumor therapy through increased apoptosis by inhibition of NF-kappaB. Nature medicine, 5(4), 412–417. [Link]

-

Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer. The Journal of clinical investigation, 107(2), 135–142. [Link]

-

Zhang, J., & Ghosh, S. (2001). NF-kappaB signaling in inflammation and immunity. Immunological reviews, 180, 92–108. [Link]

-

Zhang, Y., & Chen, F. (2008). Reactive oxygen species (ROS), troublemakers between nuclear factor-kappaB (NF-kappaB) and c-Jun NH(2)-terminal kinase (JNK). Cancer research, 68(22), 9139–9141. [Link]

-

Bell, S., & Spector, T. D. (2000). The role of the NF-kappaB signalling pathway in the pathogenesis of human disease. Journal of pathology, 190(4), 381–383. [Link]

-

Baldwin, A. S., Jr (2001). The transcription factor NF-kappaB and human disease. The Journal of clinical investigation, 107(1), 3–6. [Link]

-

Bellas, R. E., & Sonenshein, G. E. (1998). A role for NF-kappa B in the regulation of c-myc transcription. Journal of Clinical Investigation, 101(1), 172-181. [Link]

-

Pae, H. O., & Chung, H. T. (2009). Heme oxygenase-1: its therapeutic roles in inflammation and apoptosis. Molecules and cells, 28(1), 1–6. [Link]

-

Rieger, J., & Weller, M. (1999). The role of apoptosis in the treatment of human cancer. Journal of the National Cancer Institute, 91(11), 918–920. [Link]

-

Wang, C. Y., Mayo, M. W., & Baldwin, A. S., Jr (1996). TNF- and cancer therapy-induced apoptosis: potentiation by inhibition of NF-kappaB. Science (New York, N.Y.), 274(5288), 784–787. [Link]

-

Wang, C. Y., Cusack, J. C., Jr, Liu, R., & Baldwin, A. S., Jr (1999). Control of inducible chemoresistance: enhanced anti-tumor therapy through increased apoptosis by inhibition of NF-kappaB. Nature medicine, 5(4), 412–417. [Link]

-

Yamamoto, Y., & Gaynor, R. B. (2001). Therapeutic potential of inhibition of the NF-kappaB pathway in the treatment of inflammation and cancer. The Journal of clinical investigation, 107(2), 135–142. [Link]

-

Zhang, J., & Ghosh, S. (2001). NF-kappaB signaling in inflammation and immunity. Immunological reviews, 180, 92–108. [Link]

-

Zhang, Y., & Chen, F. (2008). Reactive oxygen species (ROS), troublemakers between nuclear factor-kappaB (NF-kappaB) and c-Jun NH(2)-terminal kinase (JNK). Cancer research, 68(22), 9139–9141. [Link]

Sources

- 1. Biosynthesis of 15-deoxy-Δ12,14-PGJ2 and the ligation of PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective Synthesis of 15-Deoxy-Δ12,14-Prostaglandin J2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genotoxic properties of cyclopentenone prostaglandins and the onset of glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atcc.org [atcc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. clyte.tech [clyte.tech]

- 12. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Genotoxic Properties of Cyclopentenone Prostaglandins and the Onset of Glutathione Depletion | CoLab [colab.ws]

A Review of Cyclopentenone Acetic Acids in Medicinal Chemistry: From Prostaglandin Mimetics to Targeted Covalent Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentenone ring, particularly when appended with an acetic acid moiety, represents a privileged scaffold in medicinal chemistry. This structural motif is central to the biological activity of a class of signaling lipids known as cyclopentenone prostaglandins (cyPGs), which are potent endogenous regulators of inflammatory and proliferative pathways. The defining feature of this scaffold is the α,β-unsaturated carbonyl group, a reactive electrophile that enables covalent interaction with nucleophilic residues on target proteins, most notably cysteine thiols. This mechanism of Michael addition underpins the diverse pharmacological effects of these compounds, including potent anti-inflammatory, anticancer, and antiviral activities. This guide provides a comprehensive technical overview of cyclopentenone acetic acids, beginning with the biosynthesis and pharmacology of natural cyPGs. We will delve into their complex mechanisms of action, which involve both receptor-independent covalent modification of key signaling proteins—such as those in the NF-κB and Keap1-Nrf2 pathways—and receptor-dependent actions via nuclear receptors like PPAR-γ. Furthermore, this review will cover key synthetic strategies for accessing this core, explore the critical structure-activity relationships that govern potency and selectivity, and present detailed experimental protocols relevant to their study. Finally, we will address the challenges of harnessing their reactivity for therapeutic benefit and look toward future perspectives in the development of the next generation of targeted covalent drugs based on this versatile core.

The Cyclopentenone Core: A Biologically Privileged Scaffold

The cyclopentenone motif is found in a wide array of natural products, from the fragrant jasmones to potent mycotoxins and prostaglandins.[1] Its significance in medicinal chemistry stems from the unique reactivity of the five-membered ring containing an α,β-unsaturated ketone.[2] This arrangement creates an electrophilic β-carbon, making the entire system a "Michael acceptor." This feature allows it to react with soft nucleophiles, such as the thiol group of cysteine residues in proteins, via a conjugate addition reaction.[3] This ability to form stable, covalent bonds with biological macromolecules is the primary driver of the profound and often pleiotropic effects of cyclopentenone-containing molecules.[4]

Naturally occurring cyclopentenone acetic acids, primarily the A-series and J-series prostaglandins (PGA, PGJ), leverage this reactivity to function as powerful signaling molecules.[2][3] Unlike conventional prostaglandins that signal primarily through cell surface G-protein coupled receptors, cyclopentenone prostaglandins are actively transported into cells to engage with intracellular targets.[4][5] This direct, covalent modification of intracellular proteins allows them to exert potent control over fundamental cellular processes, most notably inflammation and cell cycle progression.[4][6]

Biosynthesis of Endogenous Cyclopentenone Prostaglandins

The principal cyclopentenone prostaglandins (cyPGs) in mammals are derived from the dehydration of classic prostaglandins PGE₂, PGE₁, and PGD₂.[4] The biosynthesis pathway begins with the release of polyunsaturated fatty acids, such as arachidonic acid (for the '2' series PGs) or dihomo-γ-linolenic acid (for the '1' series PGs), from the cell membrane by phospholipase A₂ (PLA₂).[3]

The cyclooxygenase (COX) enzymes then convert arachidonic acid into the unstable intermediate PGH₂.[3] From this critical juncture, specific synthases produce PGE₂ or PGD₂. These molecules can then undergo non-enzymatic or potentially enzyme-catalyzed dehydration, which involves the elimination of a water molecule from the cyclopentane ring, to create the defining α,β-unsaturated ketone. This conversion yields PGA₂ (from PGE₂) and PGJ₂ (from PGD₂).[4][7] PGJ₂ can be further metabolized to the even more reactive species, Δ¹²-PGJ₂ and 15-deoxy-Δ¹²,¹⁴-PGJ₂ (15d-PGJ₂).[4]

Core Mechanisms of Action

The biological activities of cyclopentenone acetic acids are multifaceted, arising from their ability to interact with a diverse range of intracellular targets. These interactions can be broadly categorized into covalent modification of signaling proteins and activation of nuclear receptors.[3]

Covalent Modification and Modulation of Inflammatory Pathways

The primary mechanism for the potent anti-inflammatory effects of cyPGs is the covalent alkylation of cysteine residues on key regulatory proteins.[3][6]

-

Inhibition of NF-κB Signaling: The Nuclear Factor-κB (NF-κB) transcription factor is a master regulator of the pro-inflammatory response.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκB, targeting it for degradation and freeing NF-κB to enter the nucleus and activate inflammatory gene expression. Cyclopentenones, particularly 15d-PGJ₂, can directly alkylate critical cysteine residues on IKK, inhibiting its kinase activity.[4] This prevents IκB phosphorylation and degradation, effectively trapping NF-κB in the cytoplasm and shutting down the inflammatory cascade.[3]

-

Activation of Cytoprotective Pathways (HSF1, Nrf2): Paradoxically, while inhibiting inflammatory pathways, cyPGs also activate cellular stress-response and antioxidant pathways. They can activate Heat Shock Factor 1 (HSF1), leading to the production of heat shock proteins that protect the cell from damage.[6] Additionally, by modifying cysteine residues on Keap1, the negative regulator of the transcription factor Nrf2, cyPGs disrupt the Keap1-Nrf2 complex. This releases Nrf2, allowing it to translocate to the nucleus and induce the expression of a suite of antioxidant and cytoprotective genes.[7]

PPAR-γ Activation

15d-PGJ₂ is a high-affinity endogenous ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in adipogenesis and inflammation.[3][4] Upon binding 15d-PGJ₂, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences to regulate gene transcription.[3] Many of the anti-inflammatory effects of 15d-PGJ₂ are mediated through this PPAR-γ-dependent mechanism, which can transrepress the activity of pro-inflammatory transcription factors like NF-κB and AP-1.[2] However, it is crucial to note that many cyPGs exert powerful biological effects, including NF-κB inhibition and apoptosis induction, entirely independent of PPAR-γ activation, relying instead on their covalent reactivity.[4][7]

Therapeutic Applications and Structure-Activity Relationships

The potent biological activities of cyclopentenone acetic acids have made them attractive templates for drug discovery, primarily in oncology and inflammatory diseases.

Anticancer Activity

The cyclopentenone moiety is a key pharmacophore for anticancer drug design.[5][8] These compounds can induce cell cycle arrest and apoptosis in a wide variety of cancer cell lines.[9] The anticancer mechanism is multifactorial, involving the inhibition of pro-survival pathways like NF-κB, induction of oxidative stress, and direct interaction with mitochondrial proteins.[8] The addition of a cyclopentenone group to other molecules has been shown to boost their anticancer potential.[5] For example, studies have demonstrated that the cytotoxicity of the simple compound cyclopent-2-en-1-one is particularly pronounced on melanoma cells, where it acts via the mitochondria and activation of caspase 3.[9]

Structure-Activity Relationship (SAR): The electrophilicity of the cyclopentenone ring is paramount. Modifications that increase the reactivity of the Michael acceptor tend to increase cytotoxic potency. For instance, Δ¹²- and Δ¹²,¹⁴-PGJ₂ are generally more potent than PGA₁.[10] However, this increased reactivity can also lead to off-target effects and toxicity. Recent work has focused on creating functionalized cyclopentenones with lower electrophilic character to reduce non-specific alkylation while retaining selective anticancer activity.[11]

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Key Structural Feature | Reference |

| PGA₁ | Human Melanoma (C8161) | ~5-10 | Standard PGA structure | [10] |

| Δ¹²,¹⁴-PGJ₂ | Human Melanoma (C8161) | ~1-2 | Highly electrophilic di-unsaturated ring | [10] |

| DHV-PGA₂ | Human Melanoma (C8161) | ~2-4 | 16-vinyl-PGA₂ analogue | [10] |

| Compound 33 (HCP) | HCT-116 (Colon) | 16.94 | Non-Michael acceptor cyclopentenone | [11] |

| Compound 33 (HCP) | MDA-MB 231 (Breast) | 18.00 | Non-Michael acceptor cyclopentenone | [11] |

Table 1: Comparative anticancer activity of selected cyclopentenone derivatives. Data illustrates the high potency of natural cyPGs and the promising activity of synthetic analogues designed for reduced non-specific reactivity.

Anti-inflammatory Activity

As discussed, the inhibition of the NF-κB pathway makes cyPGs potent anti-inflammatory agents.[6] They have shown efficacy in numerous animal models of inflammatory diseases, including arthritis, brain and spinal cord injury, and glomerulonephritis.[7] The dual action of suppressing pro-inflammatory gene expression while simultaneously activating cytoprotective genes is a highly attractive therapeutic strategy.[6] This profile suggests they could be particularly useful in resolving chronic inflammation.[2]

SAR: For anti-inflammatory activity, the α,β-unsaturated ketone is the critical active moiety.[6] Structure-activity relationship studies on cyclopentenone oxime derivatives as inhibitors of tumor necrosis factor-α (TNF-α) production have shown that modifications to the alkyl and aryl substituents on the cyclopentenone ring can fine-tune potency to sub-micromolar levels.[12]

Key Synthetic Methodologies

The construction of the cyclopentenone core is a classic challenge in organic synthesis, and numerous methods have been developed. For drug development, versatile and efficient routes that allow for late-stage diversification are highly prized.

Ring-Closing and Cyclization Reactions

-

Nazarov Cyclization: This is an acid-catalyzed electrocyclic reaction of a divinyl ketone to form a cyclopentenone. It is a powerful method for constructing the five-membered ring and allows for the creation of complex substitution patterns.[13]

-

Pauson-Khand Reaction: A (2+2+1) cycloaddition reaction between an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form an α,β-cyclopentenone. This method is highly convergent and effective for building the core structure.[13]

-

Intramolecular Aldol Condensation: A base- or acid-catalyzed cyclization of a 1,4-dicarbonyl compound can be used to form the cyclopentenone ring, often seen in Robinson annulation sequences.[14]

General Synthetic Workflow Example

A common strategy involves the construction of a substituted cyclopentenone core, followed by the attachment of the acetic acid side chain.

Experimental Protocols

Protocol: Synthesis of a 3,5-Diarylcyclopentenone via Intramolecular Friedel-Crafts Cyclization

This protocol is adapted from methodologies described for the synthesis of substituted cyclopentenones.[15] It demonstrates a robust method for creating the core ring structure.

Objective: To synthesize a 3,5-diarylcyclopentenone from a vinyl chloride-bearing arylacetic acid precursor.

Materials:

-

Vinyl chloride-bearing arylacetic acid precursor

-

Oxalyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), catalytic amount

-